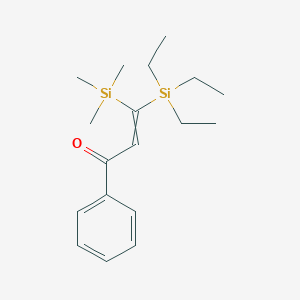
Carbamothioic acid, methyl-, S-decyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, methyl-, S-decyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is characterized by the presence of a carbamothioic acid moiety, which is a sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, methyl-, S-decyl ester can be synthesized through the esterification of carbamothioic acid with decanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, methyl-, S-decyl ester undergoes several types of chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Carbamothioic acid and decanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, methyl-, S-decyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, methyl-, S-decyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active carbamothioic acid and decanol. These products can then interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a pleasant odor, commonly found in fruits.
Ethyl acetate: A widely used solvent in the chemical industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness
Carbamothioic acid, methyl-, S-decyl ester is unique due to the presence of the sulfur-containing carbamothioic acid moiety, which imparts distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
92411-96-6 |
|---|---|
Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
S-decyl N-methylcarbamothioate |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-11-15-12(14)13-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
IRBDYFXHROCYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)











